molecular formula C10H12N2O2S B1270860 N-Benzyloxycarbonylglycine thioamide CAS No. 49548-40-5

N-Benzyloxycarbonylglycine thioamide

Cat. No.: B1270860
CAS No.: 49548-40-5
M. Wt: 224.28 g/mol
InChI Key: NWHXDCPLGZXNOR-UHFFFAOYSA-N
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Description

N-Benzyloxycarbonylglycine thioamide is an organic compound with the molecular formula C10H12N2O2S. It is a derivative of glycine, where the amino group is protected by a benzyloxycarbonyl group, and the carboxyl group is converted to a thioamide. This compound is often used in peptide synthesis and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyloxycarbonylglycine thioamide can be synthesized through the reaction of N-benzyloxycarbonylglycine with thionyl chloride, followed by the addition of ammonia or an amine. The reaction typically takes place under mild conditions, with the temperature maintained at room temperature to avoid decomposition .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-Benzyloxycarbonylglycine thioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Benzyloxycarbonylglycine thioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other organic compounds.

    Biology: Employed in the study of protein folding and dynamics due to its ability to form stable thioamide bonds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyloxycarbonylglycine thioamide involves its ability to form stable thioamide bonds, which can mimic peptide bonds in proteins. This property allows it to interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The thioamide group can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity .

Comparison with Similar Compounds

    N-Benzyloxycarbonylglycine: Similar structure but with a carboxyl group instead of a thioamide.

    N-Benzyloxycarbonylalanine thioamide: Similar structure but with an additional methyl group on the alpha carbon.

    N-Benzyloxycarbonylcysteine thioamide: Similar structure but with a thiol group on the side chain.

Uniqueness: N-Benzyloxycarbonylglycine thioamide is unique due to its combination of a benzyloxycarbonyl-protected amino group and a thioamide group. This combination provides stability and reactivity that are valuable in peptide synthesis and other applications. The thioamide group also imparts unique chemical properties, such as increased nucleophilicity and altered hydrogen bonding, which can be exploited in various chemical and biological contexts .

Properties

IUPAC Name

benzyl N-(2-amino-2-sulfanylideneethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c11-9(15)6-12-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,15)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHXDCPLGZXNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373461
Record name N-Benzyloxycarbonylglycine thioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49548-40-5
Record name N-Benzyloxycarbonylglycine thioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonylglycine thionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Benzyloxycarbonylglycine thioamide
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Reactant of Route 2
N-Benzyloxycarbonylglycine thioamide
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N-Benzyloxycarbonylglycine thioamide
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N-Benzyloxycarbonylglycine thioamide
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N-Benzyloxycarbonylglycine thioamide
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N-Benzyloxycarbonylglycine thioamide

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